Engineered Proteolytic Stability: Direct Comparison of Dolcanatide and Plecanatide in Simulated GI Fluids
Dolcanatide was specifically selected for advanced studies over its parent analog plecanatide due to its demonstrably higher resistance to proteolytic degradation in simulated gastric and intestinal fluids [1]. This enhanced stability is attributed to strategic D-amino acid substitutions at both termini [2].
| Evidence Dimension | Proteolytic Stability |
|---|---|
| Target Compound Data | Dolcanatide (SP-333) - Higher resistance to proteolysis |
| Comparator Or Baseline | Plecanatide - Lower resistance to proteolysis |
| Quantified Difference | Qualitatively 'higher resistance'; selected for further studies based on this characteristic. |
| Conditions | Simulated gastric and intestinal fluids. |
Why This Matters
This validates dolcanatide as the preferred research tool for experiments requiring sustained peptide activity in the GI tract, where native peptides are rapidly degraded.
- [1] Shailubhai K, et al. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis. World J Gastrointest Pharmacol Ther. 2015 Nov 6;6(4):213-22. View Source
- [2] Moroz E, et al. Oral delivery of macromolecular drugs: Where we are after almost 100 years of attempts. Adv Drug Deliv Rev. 2016 Jun 1;101:108-121. View Source
